Product packaging for 3-Hydroxycholest-5-en-7-one(Cat. No.:CAS No. 59042-88-5)

3-Hydroxycholest-5-en-7-one

Cat. No.: B13399501
CAS No.: 59042-88-5
M. Wt: 400.6 g/mol
InChI Key: YIKKMWSQVKJCOP-UHFFFAOYSA-N
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Description

Contextual Significance within Oxysterol Biochemistry and Steroid Metabolism

3-Hydroxycholest-5-en-7-one is a key oxysterol, a class of molecules formed from the oxidation of cholesterol or its precursors. portlandpress.comresearchgate.net These compounds are not merely byproducts of cholesterol degradation but are now recognized as crucial signaling molecules and intermediates in various metabolic pathways. researchgate.netscienceopen.com

The formation of this compound can occur through both non-enzymatic and enzymatic pathways. aston.ac.uk The primary route is the non-enzymatic autooxidation of cholesterol, a process involving reactive oxygen species. bioscientifica.comresearchgate.net This is particularly relevant in tissues with high oxidative stress.

Enzymatically, this compound can be synthesized from 7-dehydrocholesterol (B119134) by the enzyme cholesterol-7α-hydroxylase (CYP7A1). aston.ac.uknih.gov It can also be formed from 7β-hydroxycholesterol through the action of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). bioscientifica.comaston.ac.uk Conversely, it can be converted back to 7β-hydroxycholesterol by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). bioscientifica.com

Within steroid metabolism, this compound holds a significant position. It is a known inhibitor of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the "classic" or "neutral" pathway of bile acid synthesis. nih.govhmdb.ca It also strongly inhibits HMG-CoA reductase, the key enzyme in cholesterol biosynthesis. nih.govhmdb.ca These inhibitory actions underscore its role as a potential endogenous regulator of cholesterol homeostasis.

The metabolic fate of this compound involves several pathways, including reduction, esterification, sulfation, and oxidation, to facilitate its elimination. bioscientifica.com For instance, there is evidence that sterol 27-hydroxylase can act on 7-ketocholesterol (B24107) to initiate its degradation into more water-soluble products. hmdb.ca

Table 1: Key Enzymes in the Metabolism of this compound

EnzymeFunctionReference
Cholesterol-7α-hydroxylase (CYP7A1)Catalyzes the conversion of 7-dehydrocholesterol to this compound. aston.ac.uknih.gov
11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2)Converts 7β-hydroxycholesterol to this compound. bioscientifica.comaston.ac.uk
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)Reduces this compound to 7β-hydroxycholesterol. bioscientifica.com
HMG-CoA reductaseInhibited by this compound, a key enzyme in cholesterol synthesis. nih.govhmdb.ca
Sterol 27-hydroxylasePotentially involved in the degradation of this compound. hmdb.ca

Historical Trajectories and Evolving Paradigms in this compound Research

The study of this compound has evolved significantly over the decades. Early research, dating back to the mid-20th century, focused on its formation and metabolism, particularly in the context of bile acid and steroid biosynthesis. nih.gov Initial studies in the 1960s investigated the formation and metabolism of this compound and its related diol, cholest-5-ene-3-beta, 7-beta-diol, in liver microsomes. nih.gov

Initially, oxysterols like this compound were often considered as mere metabolic intermediates or even artifacts of sample preparation. However, a paradigm shift occurred as researchers began to uncover their potent biological activities. A significant milestone was the discovery that this compound is a major oxidation product of cholesterol found in human atherosclerotic plaques, suggesting a role in cardiovascular disease. nih.govhmdb.ca

Further research has solidified its association with various pathological conditions, where it is often found at elevated levels. bioscientifica.comaston.ac.uk The understanding of its formation has also expanded, with the identification of specific enzymatic pathways, such as the conversion from 7-dehydrocholesterol by CYP7A1, which is particularly relevant in certain genetic disorders. nih.gov The development of advanced analytical techniques, like liquid chromatography-mass spectrometry, has been instrumental in accurately quantifying this and other oxysterols in biological samples, furthering our understanding of their roles in health and disease. nih.gov

The evolving research landscape has moved from basic metabolic studies to a more nuanced appreciation of this compound as a bioactive molecule with complex regulatory functions in cholesterol metabolism and cellular processes. nih.govhmdb.ca

Table 2: Timeline of Key Research Developments for this compound

YearKey Finding/DevelopmentReference
1968Early studies on the formation and metabolism of this compound in liver microsomes. nih.gov
1999Identified as a major oxidation product of cholesterol in atherosclerotic plaques. nih.gov
2014Link between elevated levels of 7-ketocholesterol and age-related diseases established. bioscientifica.com
2014A new mechanism for its formation from 7-dehydrocholesterol by CYP7A1 was described. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O2 B13399501 3-Hydroxycholest-5-en-7-one CAS No. 59042-88-5

Properties

IUPAC Name

3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKKMWSQVKJCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862208
Record name 3-Hydroxycholest-5-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59042-88-5
Record name NSC147726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Structural Characterization and Stereochemical Elucidation of 3 Hydroxycholest 5 En 7 One

Advanced Spectroscopic Analyses for Definitive Structural Assignment

The precise molecular architecture of 3-Hydroxycholest-5-en-7-one, also commonly known as 7-Ketocholesterol (B24107), has been unequivocally established through a combination of powerful spectroscopic methods. These techniques provide complementary information that, when integrated, offers a complete picture of its atomic connectivity, molecular mass, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Resonance Analysis

Experimental data obtained from ¹H NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) at 500 MHz reveals characteristic signals. For instance, the vinyl proton at the C-6 position appears as a singlet at approximately 5.70 ppm. nih.gov The proton attached to the hydroxyl-bearing carbon (C-3) is observed as a multiplet around 3.68 ppm. nih.gov The numerous methyl, methylene (B1212753), and methine protons of the sterol rings and side chain resonate in the upfield region between 0.69 and 2.51 ppm. nih.gov

2D HSQC experiments correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum. nih.gov Key carbon resonances include the carbonyl group at C-7, the olefinic carbons C-5 and C-6, and the hydroxyl-bearing C-3. nih.gov

Interactive Table: Selected NMR Chemical Shift Assignments for this compound Data sourced from the Human Metabolome Database (HMDB) and recorded in CDCl₃. nih.gov

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
33.68 (m)70.44
65.69 (s)126.14
18 (CH₃)0.69 (s)11.92
19 (CH₃)1.20 (s)17.24
21 (CH₃)0.92 (d)18.94
26/27 (CH₃)0.86 (d)22.69

Note: (s) = singlet, (d) = doublet, (m) = multiplet. Chemical shifts can vary slightly depending on experimental conditions.

High-Resolution Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Pattern Interpretation

High-Resolution Mass Spectrometry (HRMS) is critical for validating the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, the exact molecular formula can be determined. nih.gov

Using techniques like Ultra-High-Performance Liquid Chromatography coupled with Orbitrap Fusion MS (UPLC-Orbitrap Fusion MS), the molecular formula has been confirmed as C₂₇H₄₄O₂. cas.cz In positive ion mode, the protonated molecule [M+H]⁺ is observed. cas.cz The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) experiments provide further structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. nih.govresearchgate.net This fragmentation pattern gives clues about the molecule's structure, such as the loss of a water molecule from the hydroxyl group or cleavages within the sterol ring system.

Interactive Table: High-Resolution Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₂₇H₄₄O₂ cas.cz
Molecular Weight400.64 g/mol nih.gov
Calculated Exact Mass [M]400.33413 Da nih.gov
Observed [M+H]⁺401.34103 DaMetabolomic Study cas.cz
Key MS/MS Fragments343.26334, 341.24781, 235.16939 DaMetabolomic Study cas.cz

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule. The crystal structure of this compound, in complex with enzymes, has been solved and is available in the Protein Data Bank (PDB).

One such structure, PDB entry 3V8D , details the complex of human cholesterol 7-alpha-hydroxylase (CYP7A1) with 7-ketocholesterol, determined at a resolution of 1.90 Å. researchgate.netresearchgate.net Another entry, 8GDI , shows the compound bound to CYP124A1 from Mycobacterium marinum at a resolution of 1.81 Å. researchgate.net These crystallographic studies unambiguously confirm the stereochemistry as (3β,8α,9β)-3-hydroxycholest-5-en-7-one. researchgate.netresearchgate.net The data reveals the precise bond angles, distances, and the chair/boat conformations of the fused rings, providing a static but highly detailed snapshot of the molecule's conformation when bound within a protein active site.

Computational Approaches to Molecular Conformation and Stereochemistry

To complement experimental data, computational methods are employed to explore the dynamic behavior and electronic properties of this compound. These theoretical approaches provide insights into the molecule's conformational flexibility and help in interpreting spectroscopic results.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are used to model the behavior of this compound over time, particularly within biological contexts like cell membranes. nih.gov Coarse-grained MD simulations have shown that when incorporated into a lipid bilayer, 7-ketocholesterol disrupts the formation of liquid-ordered (Lo) domains, which are typically stabilized by cholesterol. biorxiv.org This disruption is attributed to the hydrophilicity of the C-7 ketone group, which causes the molecule to adopt a wider range of orientations within the membrane compared to cholesterol, thereby disturbing the tight packing of surrounding lipids. biorxiv.org

Atomistic MD simulations have been used to calculate the free energy profile of the molecule's transfer from an aqueous environment into a high-density lipoprotein (HDL) particle. cas.cz These simulations show that 7-ketocholesterol is readily taken up by the HDL particle, with a preference for the particle's surface. cas.cz Such studies are crucial for understanding the molecule's distribution and interactions in complex biological systems.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Prediction

Quantum chemical methods, such as Density Functional Theory (DFT), are applied to investigate the electronic structure and predict properties of this compound. nih.govacs.org DFT calculations can be used to optimize the molecule's geometry, calculate its vibrational frequencies to aid in the interpretation of infrared spectra, and determine the energy of interaction with other molecules. nih.govnih.gov

For instance, molecular docking, a computational technique often paired with quantum mechanics principles, has been used to predict the binding pose and energy of 7-ketocholesterol within the active site of transporters like the organic cation transporter 2 (OCT2). uzh.ch Such calculations showed overlapping binding poses and similar binding energies for cholesterol and 7-ketocholesterol, providing a molecular-level hypothesis for experimental observations. uzh.ch While not used for predicting the entire NMR spectrum, these calculations are invaluable for understanding the non-covalent interactions that govern the molecule's biological and chemical behavior.

Biosynthetic Pathways and Endogenous Formation Mechanisms of 3 Hydroxycholest 5 En 7 One

Enzymatic Pathways Governing 3-Hydroxycholest-5-en-7-one Generation

The formation of 7-ketocholesterol (B24107) is not solely a result of random chemical oxidation; specific enzymatic activities contribute to its presence in biological systems.

Cytochrome P450-Mediated Hydroxylation and Oxidation Processes

A key enzymatic route for 7-ketocholesterol formation involves the cytochrome P450 (CYP) family of enzymes. Specifically, cytochrome P450 7A1 (CYP7A1) has been identified as a catalyst in the conversion of 7-dehydrocholesterol (B119134) (7-DHC) to 7-ketocholesterol. nih.govnih.gov This reaction is significant as it demonstrates a direct enzymatic pathway to 7KC from a cholesterol precursor. nih.govnih.gov The catalytic efficiency of this conversion has been determined, with a kcat/Km of 3 × 10^4 M−1 s−1. nih.govnih.gov The proposed mechanism involves direct oxidation and does not proceed through an epoxide intermediate. nih.govnih.gov

Another cytochrome P450 enzyme, CYP27A1, which is a mitochondrial sterol 27-hydroxylase, is involved in the metabolism of 7-ketocholesterol. uit.no A deficiency in this enzyme, as seen in cerebrotendinous xanthomatosis (CTX), can lead to elevated levels of 7-ketocholesterol due to its reduced breakdown. uit.no

Free-Radical Oxidation of Cholesterol by Reactive Oxygen Species

While enzymatic pathways exist, the primary route for 7-ketocholesterol generation is the non-enzymatic, free-radical-mediated oxidation of cholesterol. nih.govtandfonline.com This process, often termed auto-oxidation, is initiated by reactive oxygen species (ROS) such as hydroxyl radicals and superoxide. nih.gov The C7 position of cholesterol is particularly susceptible to attack by these radicals. nih.gov This leads to the formation of unstable hydroperoxide intermediates (7α-OOH and 7β-OOH), which then readily convert to the more stable 7-ketocholesterol. nih.govjst.go.jp This auto-oxidation can be catalyzed by factors like metal ions, heat, or radiation. nih.gov

Formation from 7-Dehydrocholesterol in Specific Biochemical Contexts

The enzymatic conversion of 7-dehydrocholesterol (7-DHC) to 7-ketocholesterol by CYP7A1 is particularly relevant in certain metabolic disorders. nih.govnih.gov In conditions like Smith-Lemli-Opitz syndrome (SLOS), a defect in the enzyme 7-dehydrocholesterol reductase leads to an accumulation of 7-DHC. nih.govnih.gov This abundance of substrate makes the CYP7A1-mediated pathway a significant source of 7-ketocholesterol. nih.govnih.govnih.gov Similarly, in cerebrotendinous xanthomatosis (CTX), where CYP7A1 is upregulated, the conversion of available 7-DHC to 7-ketocholesterol is enhanced. nih.govnih.gov

Subcellular Localization of this compound Biosynthesis

The biosynthesis of cholesterol, the primary precursor for 7-ketocholesterol, is a multi-step process that involves several subcellular compartments, including the endoplasmic reticulum (ER) and peroxisomes. researchgate.netresearchgate.net The initial steps leading to the formation of farnesyl diphosphate (B83284) occur within peroxisomes, with the final stages of cholesterol synthesis taking place in the ER. researchgate.net

The enzymes responsible for the enzymatic formation of 7-ketocholesterol are also localized to specific organelles. Cytochrome P450 7A1 (CYP7A1), which converts 7-dehydrocholesterol to 7-ketocholesterol, is a microsomal enzyme, meaning it is located in the membrane of the endoplasmic reticulum. diva-portal.orguniprot.org The mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) is involved in the subsequent metabolism of 7-ketocholesterol. researchgate.net The non-enzymatic formation of 7-ketocholesterol via free radical oxidation can occur in various cellular locations where both cholesterol and reactive oxygen species are present, particularly within cellular membranes and lipoproteins.

Regulation of Biosynthetic Enzyme Expression and Activity

The expression and activity of the enzymes involved in 7-ketocholesterol metabolism are subject to regulation. The expression of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway, is tightly controlled. Its activity can be suppressed by bile acids in a negative feedback loop. uit.no For instance, treatment with chenodeoxycholic acid has been shown to downregulate CYP7A1 activity, leading to reduced levels of 7-ketocholesterol in patients with CTX. nih.govresearchgate.net

Conversely, conditions that lead to decreased bile acid feedback, such as bile acid malabsorption or treatment with bile acid-binding resins, can upregulate CYP7A1 expression and potentially increase 7-ketocholesterol formation if sufficient 7-dehydrocholesterol is present. nih.gov The activity of these enzymes is crucial in determining the levels of 7-ketocholesterol in various tissues and physiological states.

Table 1: Key Enzymes in 7-Ketocholesterol Formation and Metabolism

Enzyme Precursor Product Subcellular Location Regulation
Cytochrome P450 7A1 (CYP7A1) 7-Dehydrocholesterol 7-Ketocholesterol Endoplasmic Reticulum Downregulated by bile acids

Table 2: Compound Names

Compound Name Abbreviation
This compound 7-ketocholesterol, 7KC
7-Dehydrocholesterol 7-DHC
Cytochrome P450 7A1 CYP7A1
Cytochrome P450 27A1 CYP27A1
Reactive Oxygen Species ROS
Smith-Lemli-Opitz syndrome SLOS
Cerebrotendinous xanthomatosis CTX

Metabolic Transformations and Catabolic Fates of 3 Hydroxycholest 5 En 7 One

Enzymatic Conversion to Downstream Oxysterol Metabolites

The primary metabolic route for 3β-Hydroxycholest-5-en-7-one involves a series of enzymatic reactions that modify its side chain, increasing its polarity and preparing it for further processing. This transformation is initiated by specific cytochrome P450 enzymes.

The mitochondrial enzyme sterol 27-hydroxylase, encoded by the CYP27A1 gene, plays a pivotal role in the metabolism of 3β-Hydroxycholest-5-en-7-one. wikipedia.org CYP27A1 is a versatile monooxygenase that catalyzes the oxidation of the side chain of various sterols, including cholesterol and 7-OC. genecards.orguniprot.org The enzymatic action of CYP27A1 proceeds through a sequential three-step oxidation of the terminal methyl group (C-26 or C-27) of the sterol side chain. genecards.orguniprot.org This process first introduces a hydroxyl group to form an alcohol, which is then oxidized to an aldehyde, and finally to a carboxylic acid. genecards.org This series of reactions is crucial for initiating the acidic pathway of bile acid synthesis. nih.govnih.gov

The first step in the CYP27A1-mediated catabolism of 3β-Hydroxycholest-5-en-7-one is its hydroxylation at the C-27 position. This reaction yields the dihydroxylated derivative, 3β,27-Dihydroxy-5-cholesten-7-one. nih.govmedchemexpress.com This metabolite, also referred to as 7-keto-27-hydroxycholesterol, represents the initial product in this specific branch of the acidic bile acid pathway. nih.govmedchemexpress.com The introduction of this second hydroxyl group significantly alters the molecule's biological activity and physical properties.

Following the initial hydroxylation, CYP27A1 continues to oxidize the side chain, leading to the formation of a cholestenoic acid derivative. The final product of this enzymatic sequence is 3β-Hydroxy-7-oxocholest-5-en-26-oic acid. nih.gov This acidic sterol is a biologically active molecule that can function as a signaling molecule. Specifically, it has been identified as a ligand for the nuclear receptor Liver X Receptor (LXR), highlighting its role in the regulation of lipid metabolism and cholesterol homeostasis. scienceopen.com

Metabolic Step Substrate Enzyme Primary Product Product Class
Side-chain Hydroxylation3β-Hydroxycholest-5-en-7-oneCYP27A13β,27-Dihydroxy-5-cholesten-7-oneDihydroxycholestenone
Side-chain Carboxylation3β,27-Dihydroxy-5-cholesten-7-oneCYP27A13β-Hydroxy-7-oxocholest-5-en-26-oic acidCholestenoic Acid

Interconversion Dynamics with Other Hydroxylated Steroids (e.g., 7β-Hydroxycholesterol) through Hydroxysteroid Dehydrogenases

Beyond side-chain modification, 3β-Hydroxycholest-5-en-7-one exists in a dynamic equilibrium with another key oxysterol, 7β-Hydroxycholesterol. This interconversion is a reversible reaction catalyzed by members of the hydroxysteroid dehydrogenase (HSD) family. Specifically, 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) can reduce the 7-keto group of 7-OC to a hydroxyl group, forming 7β-Hydroxycholesterol. nih.gov Conversely, 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) can catalyze the reverse reaction, oxidizing 7β-Hydroxycholesterol back to 3β-Hydroxycholest-5-en-7-one. nih.govnih.gov This enzymatic interconversion allows for the modulation of the cellular levels of these two biologically active oxysterols. nih.govnovartis.com

Integration and Role within Primary and Alternative Bile Acid Biosynthesis Pathways

The metabolic pathways of 3β-Hydroxycholest-5-en-7-one are integral to the broader network of bile acid synthesis. Bile acids are synthesized via two main routes: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.gov

The catabolism of 7-OC is a component of a specific branch of the acidic pathway. nih.govscienceopen.com This pathway is initiated by the hydroxylation of the sterol side chain by CYP27A1, which can occur in various extrahepatic tissues. nih.gov The resulting cholestenoic acids, such as 3β-Hydroxy-7-oxocholest-5-en-26-oic acid, are then transported to the liver for further modification, including hydroxylation of the steroid nucleus (e.g., by CYP7B1) and eventual conversion into primary bile acids like chenodeoxycholic acid. nih.gov The intermediates in this pathway are not merely metabolic byproducts; they are potent signaling molecules that regulate gene expression through nuclear receptors, thereby controlling cholesterol and lipid homeostasis. scienceopen.com

While the classic pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the primary route for bile acid production in humans, the acidic pathway provides an essential complementary mechanism for cholesterol catabolism and the generation of regulatory oxysterols. nih.govfrontiersin.org

Mechanisms of Elimination and Degradation in Biological Systems

The elimination of 3β-Hydroxycholest-5-en-7-one from the body is achieved through its metabolic conversion into more water-soluble compounds, primarily bile acids. The enzymatic modifications described above—hydroxylation and carboxylation of the side chain—are the critical initial steps in this process, as they increase the molecule's polarity.

The ultimate degradation products, the primary bile acids, are conjugated in the liver with the amino acids glycine (B1666218) or taurine. slideshare.net This conjugation step further enhances their water solubility and amphipathic nature, which is essential for their function in digestion and their efficient secretion into bile. These conjugated bile salts are then transported into the intestine. A significant portion is reabsorbed in the ileum and returned to the liver via the enterohepatic circulation, while a smaller fraction is excreted in the feces, representing a major route for cholesterol elimination from the body. Further modifications by the gut microbiota can also occur, leading to the formation of secondary bile acids. nih.gov

Chemical Synthesis and Advanced Derivatization Strategies for 3 Hydroxycholest 5 En 7 One

Methodologies for Laboratory Synthesis of 3β-Hydroxycholest-5-en-7-one

The laboratory preparation of 3β-Hydroxycholest-5-en-7-one primarily relies on the introduction of a ketone at the C7 position of the cholesterol backbone. This is most commonly achieved through the selective oxidation of the allylic C7 methylene (B1212753) group.

The most established method for synthesizing 3β-Hydroxycholest-5-en-7-one is the allylic oxidation of Δ5-steroids like cholesterol. nih.gov This reaction targets the C7 position, which is activated by the adjacent C5-C6 double bond. nih.gov To prevent oxidation of the C3-hydroxyl group, it is typically protected as an ester, most commonly an acetate (B1210297), prior to the oxidation step.

Chromium-based reagents are widely employed for this transformation due to their efficacy. nih.gov Various chromium(VI) complexes have been utilized, including chromium trioxide (CrO3) often in conjunction with a heterocyclic base such as pyridine (B92270) or 3,5-dimethyl pyrazole. mdpi.com The base serves to buffer the reaction and modulate the reactivity of the oxidant. The reaction of chromium trioxide with steroid allylic alcohols can lead to the formation of the corresponding enones. nih.gov The use of t-butyl hydroperoxide in the presence of a chromium catalyst has also been shown to be effective. nih.gov

Following the oxidation of the cholesteryl acetate to 3β-acetoxycholest-5-en-7-one, the protecting group is removed by hydrolysis (saponification) to yield the final product, 3β-Hydroxycholest-5-en-7-one. nih.gov While effective, the toxicity of chromium has prompted research into greener and more scalable alternatives. sdu.dk

Table 1: Examples of Allylic Oxidation Conditions for Δ5-Steroids
Starting MaterialReagent(s)Solvent(s)Key OutcomeReference
Cholesteryl Acetatet-Butyl ChromateMethanol (for crystallization)Yielded ketosterol acetate, required purification from unoxidized starting material. aston.ac.uk
CholesterolChromium(VI) Oxide - Pyridine ComplexDichloromethaneProduced cholest-5-en-3-one and cholest-4-ene-3,6-dione; yield optimized at 0°C under nitrogen. mdpi.com
Δ5-SteroidsCrO3 with an amine catalyst, t-BuOOHCH2Cl2 or PhCF3Improved yields for the oxidation to corresponding 5-en-7-ones. nih.gov
Olefin Intermediate (Steroid-derived)Sodium Dichromate, NaOAc/Ac2OToluene/Acetic AcidSuccessfully delivered the enone product in 83% yield. sdu.dk

An alternative to direct allylic oxidation involves the chemical transformation of steroid precursors that already possess oxygen-containing functional groups on the A or B rings. A solid support-mediated protocol using p-toluenesulfonic acid (p-TsOH) has been developed to convert di- and trihydroxy steroids into a variety of A/B-ring oxo-functionalized products. cornell.edu This method allows for multi-oxo-functionalization in a one-pot approach. cornell.edu

Enzymatic transformations also provide a route to 3β-Hydroxycholest-5-en-7-one. For instance, the human cytochrome P450 enzyme CYP7A1 can directly oxidize 7-dehydrocholesterol (B119134), the immediate biosynthetic precursor to cholesterol, to form 7-ketocholesterol (B24107). nih.gov This enzymatic reaction proceeds via direct oxidation without an epoxide intermediate. nih.gov Furthermore, the enzyme 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) is responsible for converting 3β-hydroxy-Δ5-steroids into their 3-oxo-Δ4-analogs, a key step in bile acid synthesis that demonstrates the biological machinery for A/B ring modification. researchgate.netergogenics.org

Design and Synthesis of Chemically Modified Analogs

The synthesis of chemically modified analogs of 3β-Hydroxycholest-5-en-7-one is crucial for creating tools to study its metabolism, mechanism of action, and intracellular trafficking.

The introduction of halogen atoms, particularly fluorine, at specific positions on the steroid scaffold is a common strategy to block metabolic pathways. Fluorine's small size and high electronegativity can alter the electronic properties of a molecule and its resistance to oxidative metabolism without causing significant steric hindrance. By replacing a hydrogen atom with fluorine at a site that is typically hydroxylated by metabolic enzymes, that metabolic pathway can be effectively blocked.

For example, fluorinated analogs of other oxysterols have been synthesized to prevent their conversion to more polar metabolites. nih.gov Synthetic strategies to introduce fluorine often involve nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST). This approach could be applied to the side chain or other positions of the 3β-Hydroxycholest-5-en-7-one molecule to create metabolically stable analogs for biological investigation.

The C3-hydroxyl group and the C7-keto group are primary targets for stereoselective derivatization to modulate the compound's properties.

C3-Position: The 3β-hydroxyl group can be readily converted into esters or ethers. libretexts.orgnih.gov Esterification, for example with an acid chloride or anhydride, proceeds with retention of the β-stereochemistry. These derivatives are often used as prodrugs, as the ester can be hydrolyzed by cellular esterases to release the parent steroid. libretexts.org

Other Positions: The C7-carbonyl group can be stereoselectively reduced to yield either the 7α- or 7β-hydroxy diastereomers. The choice of reducing agent dictates the stereochemical outcome. For instance, reduction of the protected 3β-(benzoyloxy)-cholest-5-en-7-one with lithium tri-sec-butylborohydride (L-Selectride®) provides a mixture rich in the 7α-hydroxy product. In contrast, other reducing agents like lithium aluminum hydride can also produce the 7β-hydroxycholesterol. nih.gov

To visualize and track 3β-Hydroxycholest-5-en-7-one within cells, it can be conjugated to reporter molecules such as fluorophores or affinity tags like biotin.

Fluorescent Probes: Attaching a bulky fluorescent dye can significantly alter the biological activity and trafficking of the steroid. aston.ac.uk A more advanced strategy is the synthesis of "intrinsically fluorescent" sterols, where the steroid's own π-conjugated system is extended to create fluorescent properties without a large external tag. aston.ac.uk A more direct approach involves linking a fluorophore to the C3-hydroxyl group via a stable ether or cleavable ester bond, often with an intervening spacer arm to minimize steric interference. nih.gov

Biotinylation and Other Tags: Biotin can be conjugated to the steroid, typically through the C3-hydroxyl group, using a linker molecule. mdpi.com This allows for the detection and isolation of the steroid and its binding partners using streptavidin-based affinity methods. Another powerful strategy is to introduce a small, bio-orthogonal handle, such as an alkyne group. This alkyne-tagged sterol can be introduced to cells and subsequently reacted with an azide-containing reporter molecule (e.g., a fluorophore or biotin) via a copper-catalyzed "click reaction," enabling visualization after the biological experiment is complete. aston.ac.uk

Mechanistic Insights into Biological Activities of 3 Hydroxycholest 5 En 7 One at the Molecular and Cellular Level

Modulation of Cellular Inflammatory Signaling Pathways

3-Hydroxycholest-5-en-7-one, a compound isolated from sources such as the seahorse Hippocampus trimaculatus, demonstrates significant anti-inflammatory properties by modulating key cellular signaling pathways involved in the inflammatory response. Research has elucidated its mechanisms at the molecular level, revealing a multi-pronged approach to suppressing inflammation.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Pro-inflammatory Cytokines (TNF-α, IL-1β)

Studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have shown that this compound can significantly suppress the production of key inflammatory mediators. The compound effectively inhibits the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide, a potent inflammatory molecule. Furthermore, it curtails the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are central to initiating and amplifying the inflammatory cascade. nih.gov

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated Macrophages

MediatorEffect of this compoundReference
Inducible Nitric Oxide Synthase (iNOS)Inhibition
Tumor Necrosis Factor-alpha (TNF-α)Inhibition nih.gov
Interleukin-1beta (IL-1β)Inhibition nih.gov

Downregulation of the Nuclear Factor-kappa B (NF-κB) Signaling Cascade

A primary mechanism through which this compound exerts its anti-inflammatory effects is by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation. Cellular signaling analyses have demonstrated that this compound effectively downregulates the NF-κB signaling cascade in LPS-stimulated macrophages. This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target pro-inflammatory genes, including those for TNF-α and IL-1β. nih.gov

Attenuation of Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., ERK)

In addition to the NF-κB pathway, this compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to attenuate the activation of extracellular signal-regulated kinase (ERK), a key component of the MAPK cascade. The MAPK pathway plays a significant role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation and other cellular processes. By downregulating ERK activation, the compound further contributes to the suppression of the inflammatory response.

Regulation of MicroRNA Expression (e.g., miR-98-5p) and its Downstream Target Gene Modulation (e.g., TNFAIP3)

Detailed mechanistic studies have revealed a sophisticated layer of regulation by this compound involving microRNAs (miRNAs). Research has shown that its anti-inflammatory effect is mediated via the downregulation of miR-98-5p. nih.gov In LPS-induced inflammatory models, miR-98-5p was identified as a key differentially expressed microRNA. nih.gov

This downregulation of miR-98-5p leads to the upregulation of its target gene, Tumor Necrosis Factor, Alpha-Induced Protein 3 (TNFAIP3), also known as A20. nih.gov TNFAIP3 is a negative regulator of the NF-κB pathway. By increasing the expression of TNFAIP3, this compound effectively inhibits key components of the NF-κB pathway, such as TRAF6 and RIP, ultimately blocking NF-κB activation and the subsequent secretion of IL-1β and TNF-α. nih.gov

Table 2: Molecular Targets in the Anti-inflammatory Pathway of this compound

Molecular TargetAction of this compoundDownstream EffectReference
miR-98-5pDownregulationIncreased TNFAIP3 expression nih.gov
TNFAIP3 (A20)UpregulationInhibition of TRAF6, RIP, and NF-κB activation nih.gov
NF-κB PathwayDownregulationDecreased pro-inflammatory cytokine secretion nih.gov
MAPK/ERK PathwayAttenuationSuppression of inflammatory signaling

Effects on Intracellular Cholesterol Homeostasis and Enzyme Regulation

This compound, also known as 7-ketocholesterol (B24107), is an oxysterol, an oxidized derivative of cholesterol. Oxysterols are recognized as important signaling molecules in the regulation of lipid metabolism.

Regulation of HMG-CoA Reductase Activity

This compound plays a role in the feedback inhibition of cholesterol biosynthesis through its effect on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.gov This enzyme catalyzes the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the synthesis of cholesterol.

7-ketocholesterol has been shown to strongly inhibit HMG-CoA reductase activity. This inhibition is a key part of the cellular mechanism to maintain cholesterol homeostasis. When levels of oxysterols like 7-ketocholesterol are sufficient, they suppress the activity of HMG-CoA reductase, thereby reducing endogenous cholesterol production. nih.gov Conversely, a reduction in the levels of intracellular oxysterols can release this inhibitory effect, leading to an up-regulation of the enzyme's activity. nih.gov This regulatory function highlights the compound's involvement in managing intracellular cholesterol levels.

Influence on Acyl Coenzyme A-Cholesterol Acyltransferase (ACAT) Activity

This compound, a member of the oxysterol family, is recognized as a substrate for acyl-coenzyme A:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol and other sterols. The metabolic fate of 7-ketocholesterol (7KCh), a closely related oxysterol, has been shown to be primarily its esterification into 7KCh-fatty acid esters (7KFAEs), a reaction catalyzed by ACAT1. arvojournals.org In cultured ARPE-19 cells, these esters can account for 15-25% of the internalized 7KCh. arvojournals.org

The efficiency of this esterification process is influenced by the presence of cholesterol. Kinetic studies have revealed that ACAT1 can esterify various oxysterols, including 7-ketocholesterol, at a much lower rate than cholesterol itself. nih.gov However, when cholesterol is present, ACAT1 is able to esterify other sterols like 7-ketocholesterol more efficiently. nih.gov This suggests an allosteric regulation of ACAT by cholesterol, where cholesterol acts as both a substrate and an activator. nih.gov Conversely, the presence of 7-ketocholesterol does not enhance the esterification of cholesterol by ACAT1 in vitro. nih.gov This has led to the proposal that ACAT1 possesses a distinct sterol-activator site that is preferentially activated by cholesterol. nih.gov The esterification of 7-ketocholesterol by ACAT can lead to a decrease in the esterification of cholesterol, which is a crucial step for its packaging into low-density lipoproteins (LDL). nih.gov This interference with normal cholesterol metabolism can exacerbate conditions where cholesterol metabolism is already compromised. nih.gov

Table 1: Influence of Sterols on ACAT1 Activity

Sterol CombinationEffect on ACAT1 ActivityReference
7-Ketocholesterol (substrate) in the presence of CholesterolIncreased esterification of 7-ketocholesterol. nih.gov
Cholesterol (substrate) in the presence of 7-KetocholesterolNo increase in cholesterol esterification. nih.gov
Sitosterol (substrate) in the absence of CholesterolPoor substrate for human ACAT1. nih.gov
7-Ketocholesterol (substrate)Esterified by ACAT to form 7KC-arachidonate. nih.gov

Interactions with Cellular Membranes and Subcellular Compartments

Impact on Lipid Bilayer Membrane Potential and Organization

Oxysterols, including this compound, can be incorporated into biological membranes, where they can influence the packing of membrane lipids and the organization of lateral domains. mdpi.com The biophysical properties of oxysterols can differ from those of cholesterol, leading to either the promotion or inhibition of the formation of membrane microdomains, often referred to as lipid rafts. nih.gov

The introduction of a keto group at the 7-position of the cholesterol ring, as seen in 5-cholesten-3β-ol-7-one, has been shown to produce a decrease in the dipole potential of dimyristoylphosphatidylcholine (B1235183) (DMPC) lipid vesicles. nih.gov This is in contrast to cholesterol and other derivatives that typically increase the dipole potential. nih.gov This finding suggests that 5-cholesten-3β-ol-7-one may cause an expansion of the lipid packing within the membrane. nih.gov The alteration of membrane biophysical properties by oxysterols is a likely contributor to their cytotoxic effects. mdpi.com

Mechanisms of Modulating Cellular Apoptosis in Specific Cell Lines

7-Ketocholesterol, a compound structurally similar to this compound, is a potent inducer of apoptosis in various cell types. bioscientifica.com The apoptotic mechanisms are complex and can be either caspase-dependent or -independent. bioscientifica.com

A key initiating event in 7-ketocholesterol-induced apoptosis is the generation of reactive oxygen species (ROS). nih.gov This oxidative stress can trigger multiple downstream signaling pathways. In differentiated PC12 cells, 7-ketocholesterol induces apoptosis through the ROS-dependent activation of the NF-κB and Akt pathways. nih.gov This leads to the activation of both the caspase-8-dependent extrinsic pathway and the mitochondria-mediated intrinsic pathway of apoptosis. nih.gov

The intrinsic pathway involves a decrease in the levels of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to cytochrome c release from the mitochondria and subsequent activation of caspase-3. nih.gov Furthermore, 7-ketocholesterol can induce a sustained increase in cytosolic-free Ca2+, which activates the calcium-dependent phosphatase calcineurin. nih.gov Calcineurin then dephosphorylates the pro-apoptotic protein BAD, further promoting the mitochondrial apoptotic pathway. nih.gov

In some cell lines, such as human monocytic THP-1 cells, 7-ketocholesterol-induced apoptosis also involves the activation of the MEK-->ERK survival pathway, which acts to delay the apoptotic process. nih.gov Additionally, the pro-apoptotic BH3-only protein Bim is implicated, where its release from the microtubule-associated dynein motor complex and subsequent association with Bcl-2 contributes to cell death. nih.gov

Table 2: Key Molecular Events in 7-Ketocholesterol-Induced Apoptosis

Cell LineKey Molecular EventsPathwayReference
Differentiated PC12 CellsIncreased ROS, activation of NF-κB and Akt, decreased Bcl-2, increased Bax, cytochrome c release, caspase-3 activation.Caspase-8 and Mitochondria-mediated nih.gov
Human Monocytic THP-1 CellsSustained increase in cytosolic Ca2+, activation of calcineurin, dephosphorylation of BAD.Mitochondria-mediated nih.gov
Human Monocytic THP-1 CellsActivation of MEK-->ERK pathway.Survival Pathway nih.gov
Human Monocytic THP-1 CellsRelease of Bim from dynein motor complex and association with Bcl-2.Pro-apoptotic nih.gov

Ligand-Receptor Interactions and Downstream Signal Transduction

Investigation of Oxysterol-Activated Receptors (e.g., Liver X Receptors, GPR183)

Oxysterols are known to be endogenous ligands for several nuclear receptors and G protein-coupled receptors, thereby regulating a variety of physiological processes.

Liver X Receptors (LXRs) , comprising LXRα and LXRβ, are key regulators of lipid metabolism. nih.govnih.gov Certain oxysterols, such as 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, and 27-hydroxycholesterol, have been identified as LXR agonists. nih.gov Upon activation by oxysterols, LXRs form heterodimers with retinoid X receptors (RXRs) and bind to LXR response elements in the promoter regions of target genes, modulating their expression. oup.comresearchgate.net This leads to the regulation of genes involved in cholesterol efflux, transport, and catabolism. oup.com

GPR183 , also known as Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor that plays a crucial role in immune cell migration. unibe.chnih.gov The most potent endogenous ligand for GPR183 is 7α,25-dihydroxycholesterol (7α,25-diHC). unibe.chnih.gov Binding of oxysterols to GPR183 leads to the release of intracellular calcium, suppression of cAMP, and receptor internalization, ultimately guiding GPR183-expressing cells towards a concentration gradient of the oxysterol. unibe.ch The activation of GPR183 by its oxysterol ligands has been shown to activate MAPK and NF-κB signaling pathways. nih.gov

Agonist Activity towards Specific Receptor Proteins (e.g., Smoothened protein by metabolites)

Metabolites of cholesterol, including certain oxysterols, have been identified as allosteric activators of the Smoothened (Smo) protein, a key component of the Hedgehog (Hh) signaling pathway. nih.gov The Hedgehog pathway is critical for embryonic development, tissue regeneration, and is implicated in cancer. nih.gov

Oxysterols, particularly those hydroxylated on the flexible side chain, can activate Smo and induce the transcription of Hh target genes. pnas.org These oxysterols bind to the extracellular cysteine-rich domain (CRD) of Smoothened. nih.govnih.gov This binding is exquisitely stereoselective, indicating a specific protein-target interaction rather than a general effect on membrane properties. nih.gov The binding of oxysterols to the Smo CRD is required for high-level Smo activation. nih.gov While some synthetic agonists bind within the heptahelical bundle of Smo, the oxysterol binding site is located in the extracellular CRD and is completely separable. nih.govnih.gov This suggests a model where oxysterols act as allosteric modulators, synergizing with other signals to achieve full activation of Smoothened. nih.gov

Advanced Methodologies for Research and Analysis of 3 Hydroxycholest 5 En 7 One

Quantitative and Qualitative Analytical Techniques in Biological Matrices

Precise and reliable measurement of 3-Hydroxycholest-5-en-7-one in complex biological samples is fundamental to understanding its role in physiological and pathological processes. Several advanced analytical techniques are employed for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the comprehensive analysis of oxysterols, including this compound. This method offers high resolution and sensitivity for separating and identifying various sterol compounds within a biological matrix. The process typically involves an extraction step to isolate lipids, followed by derivatization, often trimethylsilylation, to increase the volatility and thermal stability of the oxysterols for GC analysis.

The GC system separates the derivatized oxysterols based on their boiling points and interaction with the stationary phase of the capillary column. A typical temperature program involves a ramped increase in temperature to facilitate the elution of different compounds at distinct retention times. For instance, a program might start at 100°C and gradually increase to over 290°C. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that confirms the identity of the compound. Peak identification is confirmed by comparing the mass spectra and retention times to those of known standards.

Table 1: Example GC-MS Parameters for this compound Analysis

ParameterTypical Setting
Column TypeDB-5ms capillary column (30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium
Injector Temperature290°C
Detector Temperature330°C
Temperature ProgramInitial 100°C, ramped to 290°C
Ionization ModeElectron Ionization (EI) at 70 eV

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of this compound, offering excellent separation of isomers and quantification without the need for derivatization. Both normal-phase and reversed-phase HPLC can be employed, though reversed-phase is more common for biological samples. A C18 column is frequently used to separate oxysterols based on their hydrophobicity.

Advanced detection methods coupled with HPLC enhance its specificity and sensitivity. Mass spectrometry (LC-MS/MS) is a powerful detector that provides structural information and allows for the quantification of this compound even at low concentrations. nih.gov Ultraviolet (UV) detection is another option, with this compound showing maximum absorbance at approximately 237 nm. researchgate.net This method is particularly useful for assessing the purity of standards and quantifying the compound in less complex samples. The choice of mobile phase, typically a gradient of solvents like methanol, acetonitrile, and water, is optimized to achieve the best separation of the target analyte from other components in the sample. nih.govlipidmaps.org

For the most accurate and precise quantification of this compound in biological matrices, isotope dilution mass spectrometry is the gold standard. This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., d7-7-ketocholesterol) to the sample at the beginning of the analytical process. nih.gov This internal standard is chemically identical to the analyte but has a higher mass due to the incorporated isotopes (e.g., deuterium).

Because the internal standard behaves identically to the endogenous analyte during extraction, purification, and ionization, it effectively corrects for any sample loss or variations in instrument response. The ratio of the signal from the endogenous analyte to the signal from the isotope-labeled standard is used to calculate the precise concentration of this compound in the original sample. This method minimizes the impact of matrix effects and ensures high accuracy and reproducibility. nih.gov

High-Throughput Omics Approaches for Comprehensive Biological Impact Assessment

To understand the broad biological consequences of this compound exposure, high-throughput "omics" technologies are employed. These approaches provide a global view of the changes occurring at the molecular level within cells and tissues.

Small-RNA sequencing is a powerful tool to investigate how this compound may regulate gene expression at the post-transcriptional level through microRNAs (miRNAs). MiRNAs are short, non-coding RNAs that can modulate the expression of multiple target genes.

Research has shown that exposure to this compound can alter the expression profile of miRNAs in cells. For example, in receptor activator of nuclear factor kappa-Β ligand-stimulated osteoclasts, this compound was found to upregulate miR-107-5p. nih.gov This specific miRNA was shown to enhance the differentiation and function of osteoclasts by targeting and downregulating mitogen-activated protein kinase phosphatase-1 (MKP1). nih.gov Such studies, utilizing small-RNA sequencing, are crucial for identifying the specific miRNAs affected by this compound and elucidating the downstream consequences of these changes on cellular function and signaling pathways. nih.gov

Proteomic and metabolomic profiling offer comprehensive insights into the functional impact of this compound on cellular processes. These approaches analyze the global changes in protein and metabolite levels, respectively, in response to the oxysterol.

Proteomic profiling , often utilizing quantitative mass spectrometry, has revealed that this compound can induce significant changes in the proteome of various cell types. In mouse macrophages, it alters the expression of proteins involved in cholesterol metabolism, biosynthesis, and transport. dundee.ac.uknih.gov In endothelial cells, exposure to non-toxic concentrations of this compound leads to changes in secreted and intracellular proteins involved in the unfolded protein response and vascular homeostasis. nih.gov Furthermore, in intestinal epithelial cells, it causes distinct perturbations in the proteome, affecting proteins related to mitochondrial function, lipid homeostasis, and inflammation. nih.gov

Metabolomic profiling complements proteomics by providing a snapshot of the metabolic state of a cell or tissue. Studies using metabolomics have shown that this compound can reprogram lipid metabolism in cardiac cells. nih.govnih.gov Specifically, it leads to a decrease in mevalonic acid pathway-derived metabolites and an increase in lysophospholipids, while enhancing the production of cholesteryl esters. nih.govnih.gov Integrated analysis of metabolomic and transcriptomic data suggests that these changes are mediated through the altered transcription of genes involved in lipid metabolic processes. nih.govnih.gov

Table 2: Summary of Pathways Affected by this compound as Determined by Omics Approaches

Omics ApproachCell/Tissue TypeKey Pathways and Processes AffectedReference
ProteomicsMouse MacrophagesCholesterol metabolism, biosynthesis, and transport; inflammatory response priming. dundee.ac.uknih.gov dundee.ac.uknih.gov
ProteomicsEndothelial CellsUnfolded protein response, vascular homeostasis, blood coagulation. nih.gov nih.gov
ProteomicsIntestinal Epithelial (Caco-2) CellsMitochondrial function, lipid homeostasis, inflammation, cell proliferation. nih.gov nih.gov
Metabolomics & TranscriptomicsCardiac (HL-1) CellsLipid metabolism reprogramming, mevalonic acid pathway, cholesterol esterification. nih.govnih.gov nih.govnih.gov
Small-RNA SequencingOsteoclastsMicroRNA expression (upregulation of miR-107-5p), osteoclast differentiation and function. nih.gov nih.gov

In Vitro and Ex Vivo Model Systems for Functional Characterization

The functional characterization of this compound, also known as 7-ketocholesterol (B24107) (7-KC), relies heavily on robust in vitro and ex vivo models that replicate physiological and pathological conditions. These systems are instrumental in dissecting the molecular mechanisms through which this oxysterol exerts its biological effects.

Cell Culture Models (e.g., RAW 264.7 Macrophages, Chinese Hamster Ovary Cells) for Cellular Response Studies

Cell culture models are fundamental tools for investigating the cellular responses to this compound, providing controlled environments to study specific biological processes.

RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is extensively used to study the inflammatory and cytotoxic effects of this compound. Macrophages are key players in atherosclerosis, and their response to oxysterols is critical in understanding the progression of this disease.

Inflammatory Response: Studies have shown that this compound can modulate inflammatory pathways in RAW 264.7 cells. For instance, it has been demonstrated to suppress the expression of inflammatory factors such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This anti-inflammatory activity is linked to the downregulation of the NF-κB and extracellular signal-regulated kinase (ERK) signaling pathways. nih.gov

Lipid Accumulation and Foam Cell Formation: A hallmark of atherosclerosis is the accumulation of lipids within macrophages, leading to the formation of "foam cells." Research using RAW 264.7 cells has demonstrated that incubation with this compound leads to an accumulation of intracellular lipid droplets. This process is associated with the downregulation of carnitine palmitoyltransferase 1a (CPT1a), an enzyme involved in fatty acid oxidation. researchgate.net

Apoptosis: 7-ketocholesterol is a known inducer of apoptosis (programmed cell death) in macrophages. ahajournals.orgfrontiersin.orgpnas.org This is a significant cellular response with implications for the stability of atherosclerotic plaques. ahajournals.orgpnas.org The mechanisms involved include the production of reactive oxygen species (ROS) and the destabilization of lysosomes. ahajournals.orgpnas.org

Chinese Hamster Ovary (CHO) Cells

Chinese Hamster Ovary (CHO) cells are a versatile model system in cell biology, particularly for studies involving genetics and protein expression. wikipedia.org While less commonly used than macrophages for studying 7-ketocholesterol's direct inflammatory effects, they are valuable for investigating its impact on cholesterol metabolism and transport. nih.govdcu.ie

Cholesterol Trafficking: CHO cells have been instrumental in elucidating the pathways of intracellular cholesterol transport. nih.gov Studies using CHO cell lines resistant to pharmacological agents that disrupt cholesterol movement have helped identify factors involved in the trafficking of lipoprotein-derived cholesterol from lysosomes to other cellular compartments. nih.gov This is relevant as oxysterols like this compound can interfere with these processes.

Genetic Manipulation: The ease of genetic manipulation in CHO cells allows for the overexpression or knockout of specific genes involved in sterol metabolism. This makes them an ideal platform to study how individual proteins contribute to the cellular processing and response to this compound. wikipedia.org

Cell LineBiological Process InvestigatedKey Findings Related to this compoundReferences
RAW 264.7 MacrophagesInflammationSuppression of iNOS, TNF-α, and IL-1β; downregulation of NF-κB and ERK pathways. nih.gov
RAW 264.7 MacrophagesLipid AccumulationInduces intracellular lipid droplet accumulation; downregulates CPT1a expression. researchgate.net
RAW 264.7 MacrophagesApoptosisInduces programmed cell death through mechanisms including ROS production. ahajournals.orgfrontiersin.orgpnas.org
Chinese Hamster Ovary (CHO) CellsCholesterol Metabolism & TransportUsed as a model to study the intracellular trafficking of sterols and the effects of compounds that inhibit this process. nih.gov

Subcellular Fractionation and Microsomal Preparations for Enzymatic Activity Assays

To understand the metabolic fate and enzymatic interactions of this compound, researchers employ subcellular fractionation techniques to isolate specific organelles. uky.eduabcam.combitesizebio.com This method separates cellular components based on physical properties like size, shape, and density through differential centrifugation. uky.edubitesizebio.com

Microsomal Preparations

The microsomal fraction, derived primarily from the endoplasmic reticulum, is of particular interest as it contains a high concentration of drug-metabolizing enzymes, including the cytochrome P450 (CYP) superfamily. thermofisher.com

Enzymatic Conversion: Liver microsomal preparations have been used to study the enzymatic conversion of cholesterol and related oxysterols. nih.gov For example, studies with rat liver microsomes have shown that cholesterol can be oxidized to form 7α-hydroxycholesterol, 7-oxocholesterol (7-ketocholesterol), and 7β-hydroxycholesterol. nih.gov These reactions are dependent on factors like NADPH and molecular oxygen, indicating the involvement of monooxygenase enzymes. nih.gov

Metabolic Enzyme Activity: The activity of key enzymes in bile acid biosynthesis, such as cholesterol 7α-hydroxylase (CYP7A1), can be assayed using these preparations. nih.gov Research has shown that feeding rats a diet containing 7-ketocholesterol leads to its accumulation in the liver microsomal fraction and, interestingly, stimulates the activity of microsomal 7α-hydroxylase. nih.gov This suggests that this compound can influence its own metabolic pathways and the broader regulation of cholesterol homeostasis.

PreparationSourceEnzyme/Process StudiedKey FindingReferences
Microsomal FractionRat LiverCholesterol OxidationCatalyzes the oxidation of cholesterol to 7α-hydroxycholesterol, 7-oxocholesterol, and 7β-hydroxycholesterol. nih.gov
Microsomal FractionRat LiverCholesterol 7α-hydroxylase (CYP7A1) ActivityDietary 7-ketocholesterol stimulates the activity of this rate-limiting enzyme in bile acid synthesis. nih.gov

Computational and Bioinformatics Approaches for Mechanistic Understanding

Computational and bioinformatics tools provide powerful in silico methods to complement experimental research, offering insights into the mechanisms of action of this compound at a molecular level.

Predictive Modeling for Identifying Regulatory Targets and Interaction Networks

Bioinformatics approaches are used to analyze large datasets and predict the biological context in which a compound acts.

Network Pharmacology: This approach involves constructing and analyzing networks of compound-target-disease interactions. For natural products, including steroidal compounds, network analysis can help identify multiple potential protein targets, suggesting a polypharmacological mode of action. nih.gov By integrating data from metabolomics, proteomics, and genomics, it is possible to build interaction networks that predict how this compound might influence cellular pathways. For example, a compound's known interactions can be used to query protein-protein interaction (PPI) networks to identify larger functional modules or complexes that it may affect. nih.gov

Target Prediction Algorithms: Various computational algorithms can predict potential protein targets for a small molecule based on its chemical structure, similarity to known ligands, or other physicochemical properties. These methods can screen vast databases of protein structures to identify those with potential binding sites for this compound, thereby generating hypotheses for subsequent experimental validation.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Characterization

Molecular modeling techniques provide a detailed, three-dimensional view of how a ligand like this compound interacts with its protein targets.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex. mdpi.com The process involves sampling a wide range of conformations of the ligand within the protein's binding site and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. semanticscholar.org For this compound, docking could be used to predict its binding affinity and pose within the active site of metabolic enzymes or nuclear receptors, helping to explain its biological activity.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations allow researchers to observe the dynamic behavior of the ligand-protein complex over time. nih.govd-nb.infospringernature.com By simulating the movements of every atom in the system, MD can reveal the stability of the docked pose, the role of specific amino acid residues in the interaction, and conformational changes in the protein upon ligand binding. nih.govd-nb.info This approach is crucial for understanding the nuanced and dynamic nature of protein-cholesterol interactions and can provide a more accurate estimation of binding free energies. nih.govbiorxiv.org

These computational methods are integral to modern drug discovery and mechanistic biology, providing a rational basis for designing experiments and interpreting results related to the function of this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 3-Hydroxycholest-5-en-7-one, and how can experimental protocols be optimized for reproducibility?

  • Methodological Answer : The compound is synthesized via thermal decomposition of sterol hydroperoxides derived from cholesterol. Two key pathways are:

  • Thermal decomposition : Cholesterol hydroperoxides (e.g., 3β-hydroxy-5α-cholest-6-ene-5-hydroperoxide) rearrange in solution to form this compound .
  • Photosensitized oxidation : Singlet oxygen reacts with cholesterol to form hydroperoxide intermediates, which undergo epimerization and decomposition .
  • Optimization Tips :
  • Use inert atmospheres (e.g., nitrogen) to prevent unintended oxidation.
  • Monitor reaction progress with TLC or HPLC, referencing retention times from published protocols .
  • Validate purity via NMR (e.g., δ<sup>13</sup>C peaks at 149.2 ppm for C-5) .

Q. How should researchers characterize this compound to confirm structural identity and purity?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Spectroscopy : Compare observed chemical shifts with literature data (e.g., δ<sup>13</sup>C: 56.7 ppm for C-14, 50.1 ppm for C-9) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 400.6 (C27H44O2) and fragmentation patterns consistent with steroidal ketones .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 240 nm) to assess purity .
    • Reproducibility Note : Document solvent systems, column types, and instrument parameters in detail .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance) and tightly sealed goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood due to potential volatility of steroidal intermediates .
  • Waste Disposal : Collect organic waste in labeled containers for incineration, adhering to institutional guidelines .

Advanced Research Questions

Q. How can conflicting data on the formation mechanisms of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from reaction conditions (e.g., temperature, oxygen availability). To address this:

  • Controlled Replication : Repeat experiments under both thermal (70–100°C) and photochemical (UV light, Rose Bengal sensitizer) conditions .
  • Isotopic Labeling : Use <sup>18</sup>O2 to trace oxygen incorporation pathways in hydroperoxide intermediates .
  • Computational Modeling : Apply DFT calculations to compare activation energies of competing pathways (e.g., epimerization vs. decomposition) .
    • Data Reconciliation : Cross-validate results with independent techniques (e.g., EPR for radical intermediates) .

Q. What computational tools are suitable for predicting the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with nuclear receptors (e.g., LXR, due to structural similarity to oxysterols) .
  • MD Simulations : Run GROMACS trajectories to assess membrane permeability and aggregation behavior .
  • QSAR Models : Train models on steroidal ketone datasets to predict cytotoxicity or metabolic stability .

Q. How can researchers design experiments to explore the biological activity of this compound while ensuring ethical compliance?

  • Methodological Answer :

  • In Vitro Assays : Test cytotoxicity in HepG2 cells using MTT assays, with IC50 values reported alongside positive controls (e.g., doxorubicin) .
  • Ethical Safeguards :
  • Obtain IRB approval for any human-derived cell lines .
  • Follow ARRIVE guidelines for preclinical studies to ensure transparency .
  • Data Sharing : Anonymize raw data (e.g., cell line origins) before depositing in repositories like Zenodo .

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